molecular formula C15H14F3N B8196917 (2'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

(2'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B8196917
M. Wt: 265.27 g/mol
InChI Key: YULGMZBFALTWHU-UHFFFAOYSA-N
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Description

(2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound featuring a biphenyl core substituted with a methyl group, a trifluoromethyl group, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.

    Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through selective halogenation and subsequent substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques are often employed to achieve these goals.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine.

    Substitution: The biphenyl core allows for various substitution reactions, including electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve Lewis acids or bases, depending on the specific reaction.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)amine
  • (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)ethanamine

Comparison:

  • Uniqueness: The presence of the methanamine group in (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine distinguishes it from similar compounds, providing unique reactivity and potential applications.
  • Properties: The trifluoromethyl group imparts significant electronegativity and lipophilicity, which can influence the compound’s chemical and biological behavior.

This detailed overview provides a comprehensive understanding of (2’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

[3-(2-methylphenyl)-5-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N/c1-10-4-2-3-5-14(10)12-6-11(9-19)7-13(8-12)15(16,17)18/h2-8H,9,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULGMZBFALTWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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